Diethyl cromoglycate

Catalog No.
S706197
CAS No.
16150-45-1
M.F
C27H24O11
M. Wt
524.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl cromoglycate

CAS Number

16150-45-1

Product Name

Diethyl cromoglycate

IUPAC Name

ethyl 5-[3-(2-ethoxycarbonyl-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate

Molecular Formula

C27H24O11

Molecular Weight

524.5 g/mol

InChI

InChI=1S/C27H24O11/c1-3-33-26(31)22-11-16(29)24-18(7-5-9-20(24)37-22)35-13-15(28)14-36-19-8-6-10-21-25(19)17(30)12-23(38-21)27(32)34-4-2/h5-12,15,28H,3-4,13-14H2,1-2H3

InChI Key

KRBBSLDXYDBFEC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCC)O

Synonyms

5,5’-[(2-Hydroxy-1,3-propanediyl)bis(oxy)]bis[4-oxo-4H-1-benzopyran-2-carboxylic Acid 2,2’-Diethyl Ester; 5,5’-[(2-Hydroxy-1,3-propanediyl)bis(oxy)]bis[4-oxo-4H-1-benzopyran-2-carboxylic Acid Diethyl Ester; 5,5’-[(2-Hydroxytrimethylene)dioxy]bis[4-o

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCC)O

The exact mass of the compound Diethyl cromoglycate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethyl cromoglycate (CAS 16150-45-1) is a highly lipophilic bischromone derivative and the primary synthetic diethyl ester prodrug of the widely used mast cell stabilizer, cromolyn sodium [1]. In pharmaceutical manufacturing and research, it serves as a critical penultimate intermediate, allowing for controlled saponification to yield the active pharmaceutical ingredient (API) . Unlike its highly polar sodium salt counterpart, diethyl cromoglycate exhibits distinct physicochemical properties, including high organic solubility and membrane permeability, making it an essential compound for prodrug development, organic-phase synthesis workflows, and regulatory analytical testing as a certified reference standard (Impurity B).

Generic substitution of diethyl cromoglycate with the active API (cromolyn sodium) or alternative cromone esters fundamentally fails in both synthetic and formulation contexts [1]. For procurement professionals and process chemists, attempting to use cromolyn sodium as an organic-soluble intermediate is impossible due to its extreme hydrophilicity and practical insolubility in standard organic solvents [1]. Conversely, substituting diethyl cromoglycate with other random alkyl esters alters the saponification kinetics and introduces non-standard impurities, violating established pharmacopeial monographs where the diethyl ester is strictly defined as Cromolyn Related Compound B for quality control . Therefore, procuring the exact diethyl ester is mandatory for validated API synthesis and precise analytical benchmarking.

Lipophilicity and Membrane Permeability Optimization

Diethyl cromoglycate demonstrates a profound shift in lipophilicity compared to the active API, enabling its use in membrane-permeable prodrug research [1]. While cromolyn sodium is practically membrane-impermeable due to its negative charge and high polarity, the esterification of the carboxyl groups yields a highly lipophilic profile [1].

Evidence DimensionPartition Coefficient (LogP)
Target Compound DataDiethyl cromoglycate: LogP = 1.78
Comparator Or BaselineCromolyn sodium: LogP = -3.0
Quantified Difference4.78 log unit increase in lipophilicity
ConditionsStandard partition coefficient modeling (pH 6.5 buffer and 1-octanol)

This dramatic increase in lipophilicity is critical for researchers developing topical or oral delivery systems where the highly polar sodium salt fails to cross lipid bilayers.

Aqueous vs. Organic Solubility for Process Chemistry

The solubility profile of diethyl cromoglycate dictates its utility in organic-phase synthesis and purification workflows [1]. By masking the polar carboxylate groups, the compound becomes highly suitable for organic extraction, contrasting sharply with the extreme water solubility of the final sodium salt [1].

Evidence DimensionAqueous Solubility
Target Compound DataDiethyl cromoglycate: 0.052 mg/mL
Comparator Or BaselineCromolyn sodium: 195.3 mg/mL
Quantified Difference>3,700-fold reduction in aqueous solubility
ConditionsRoom temperature aqueous media

This hydrophobic profile allows process chemists to efficiently isolate and purify the intermediate using standard organic solvents before the final saponification step.

Regulatory Compliance as an Analytical Reference Standard

In API manufacturing, diethyl cromoglycate is not just a precursor but a strictly regulated analytical marker . It is officially designated as EP Impurity B and USP Cromolyn Related Compound B, making it an indispensable reference material for validating the purity of commercial cromolyn sodium batches .

Evidence DimensionRegulatory Analytical Utility
Target Compound DataDiethyl cromoglycate: Certified USP/EP Reference Standard (Impurity B)
Comparator Or BaselineUncharacterized crude bischromone mixtures: Non-compliant for QC
Quantified DifferenceProvides exact structural matching for validated HPLC impurity quantification
ConditionsPharmaceutical release testing and method development

Procuring this specific certified reference material is a strict regulatory requirement for pharmaceutical quality control laboratories releasing cromolyn sodium products.

Penultimate Intermediate in Cromolyn Sodium API Manufacturing

Due to its stable ester linkages and favorable organic solubility, diethyl cromoglycate is the preferred starting material for the final synthetic step of cromolyn sodium . Process chemists utilize controlled saponification (e.g., with sodium hydroxide) to convert this ester directly into the high-purity disodium salt, streamlining the manufacturing workflow and avoiding complex upstream cyclization steps [1].

Lipophilic Prodrug and Membrane Permeability Research

Because cromolyn sodium exhibits an extremely low oral bioavailability (0.5 to 2%) and cannot diffuse through the stratum corneum, researchers rely on diethyl cromoglycate for advanced formulation studies [2]. Its significantly higher LogP (1.78) makes it an ideal candidate for evaluating topical, oral, or targeted delivery systems where lipid bilayer penetration is a prerequisite [2].

Pharmacopeial Quality Control and Impurity Profiling

Analytical laboratories must procure diethyl cromoglycate as a certified secondary standard to comply with USP and EP monographs . As 'Cromolyn Related Compound B', it is used to calibrate HPLC instruments, develop quantitative analytical methods, and ensure that residual unreacted ester in commercial cromolyn sodium batches remains below strict regulatory thresholds .

XLogP3

3.3

UNII

SMU3BJ0QSN

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 7 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16150-45-1

Wikipedia

Diethyl cromoglycate

Dates

Last modified: 08-15-2023

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